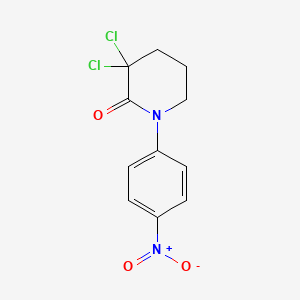

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYXBZVPRSWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729544 | |

| Record name | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881386-01-2 | |

| Record name | 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881386-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one, a key chemical intermediate. The document details its chemical identity, including its CAS number 881386-01-2, and presents a validated synthetic protocol for its preparation. Furthermore, it explores the compound's core chemical properties, reactivity, and potential applications, particularly as an impurity and building block in pharmaceutical synthesis. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering expert insights into its handling, characterization, and strategic utilization.

Chemical Identity and Core Properties

This compound is a substituted δ-lactam featuring a geminal dichloro group at the α-position to the carbonyl and a 4-nitrophenyl group on the amide nitrogen. This specific arrangement of functional groups imparts distinct chemical properties and reactivity. The compound is identified as an impurity of Apixaban, an oral anticoagulant[].

| Identifier | Value | Source |

| CAS Number | 881386-01-2 | [2][3][4] |

| IUPAC Name | This compound | [][2] |

| Synonyms | QC-8280; 2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)- | [][5] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | [][2] |

| Molecular Weight | 289.11 g/mol | [] |

| Appearance | Light Yellow to Yellow Solid | [5] |

| Storage | Sealed in dry, 2-8°C | [][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the direct dichlorination of the corresponding lactam precursor, 1-(4-Nitrophenyl)-2-piperidinone.

Proposed Two-Step Synthetic Pathway

A logical and efficient pathway involves two primary steps:

-

N-Arylation: Synthesis of the precursor 1-(4-nitrophenyl)-2-piperidinone. This is typically achieved via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Copper-catalyzed N-arylation methods are particularly effective for such transformations at moderate temperatures[6][7].

-

α,α-Dichlorination: Introduction of the gem-dichloro group onto the piperidinone ring. This transformation leverages the reactivity of the α-carbon adjacent to the carbonyl.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Dichlorination of 1-(4-Nitrophenyl)-2-piperidinone

This protocol is based on a reported procedure for the synthesis of the target compound[8]. The choice of phosphorus pentachloride (PCl₅) as the chlorinating agent is critical. PCl₅ serves as a powerful and effective source of electrophilic chlorine for the α-carbon of the lactam, proceeding through an enol or enolate-like intermediate. Chlorobenzene is selected as a high-boiling, non-protic solvent, suitable for the reaction temperature.

Materials and Equipment:

-

1-(4-Nitrophenyl)-2-piperidinone (Precursor, 0.18 mol)

-

Phosphorus pentachloride (PCl₅, 0.64 mol)

-

Chlorobenzene (400 mL)

-

Dichloromethane (DCM, for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1000 mL three-necked flask

-

Stirrer, heating mantle, condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1000 mL flask, suspend 1-(4-Nitrophenyl)-2-piperidinone (40 g, 0.18 mol) in chlorobenzene (400 mL).

-

Reagent Addition: With continuous stirring, add phosphorus pentachloride (132.4 g, 0.64 mol) portion-wise. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and ensure a steady reaction rate.

-

Reaction: After the addition is complete, heat the mixture to 55°C and maintain this temperature for 5 hours[8].

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 1000 mL of ice water to quench the excess PCl₅. Safety Note: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Extract the aqueous layer three times with dichloromethane (3 x 200 mL).

-

Workup - Washing: Combine all organic phases. Wash twice with water (2 x 200 mL) and once with saturated brine (400 mL) to remove water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting product is a light yellow solid. The reported yield is approximately 94.9%[8].

Reactivity and Potential Applications

The reactivity of this compound is dictated by three key structural features: the gem-dichloro group, the lactam (cyclic amide) functionality, and the electron-withdrawing N-(4-nitrophenyl) group.

Reactivity of the Gem-Dichloro Group

The gem-dichloro group is the primary site of reactivity. The two chlorine atoms on the same carbon render it highly electrophilic and susceptible to nucleophilic substitution[9]. This moiety is a versatile synthetic handle. For instance, similar gem-dihalo compounds can undergo reactions to form ketones (via hydrolysis) or can be used in the synthesis of other heterocyclic systems[9][10]. The introduction of gem-difluoro groups, a related functionality, has been shown to improve the biological activities of lactams[11][12].

Influence of the Lactam and N-Aryl Group

-

Lactam Stability: Amide bonds, including those in lactams, are generally stable due to resonance delocalization, which reduces the electrophilicity of the carbonyl carbon[13][14].

-

N-(4-nitrophenyl) Group: The strongly electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the amide nitrogen. This group can activate the aromatic ring for nucleophilic aromatic substitution and impacts the overall reactivity of the lactam system[15][16].

The interplay of these functional groups makes the molecule a valuable intermediate. Its primary documented role is as a process impurity in the synthesis of Apixaban, highlighting its importance in pharmaceutical quality control[]. Beyond this, its structure suggests potential as a scaffold in medicinal chemistry for creating novel analogs of bioactive molecules.

Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized product would involve a combination of spectroscopic and chromatographic methods.

Caption: Standard characterization workflow for the title compound.

Expected Analytical Data:

-

¹H NMR: Signals corresponding to the piperidinone ring protons and the aromatic protons of the 4-nitrophenyl group. The methylene protons adjacent to the dichloro-carbon will show a characteristic shift.

-

¹³C NMR: A signal for the quaternary carbon bearing the two chlorine atoms (C-3), the carbonyl carbon (C-2), and distinct signals for the aromatic carbons.

-

Mass Spec (ESI+): A prominent peak for the molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺, confirming the molecular weight of 289.11. The isotopic pattern for two chlorine atoms (M, M+2, M+4) would be a definitive feature.

-

FT-IR: Characteristic absorption bands for the amide carbonyl (C=O) stretch (~1700-1750 cm⁻¹), and strong bands for the nitro group (N=O) symmetric and asymmetric stretches (~1520 and ~1350 cm⁻¹).

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

-

Pharmaffiliates. CAS No : 881386-01-2 | Product Name : this compound. [Link]

-

Home Sunshine Pharma. This compound CAS 881386-01-2. [Link]

-

PubMed. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. [Link]

-

ACS Publications. Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3,3-dichloro-2-Piperidinone: A Key Building Block. [Link]

-

Wikipedia. Piperidinone. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED ARYLATION OF 2,3-DICHLOROPYRIDINE: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE. [Link]

-

ResearchGate. (PDF) Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. [Link]

-

Chemistry Steps. Amides – Structure and Reactivity. [Link]

-

NIH National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

-

PubMed. Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters. [Link]

-

Chemistry LibreTexts. Reactivity of Amides. [Link]

-

Royal Society of Chemistry. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. [Link]

-

PubMed. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

-

ResearchGate. N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. [Link]

-

ResearchGate. Request PDF | Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. [Link]

-

Ewha Womans University Repository. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

Sources

- 2. This compound | 881386-01-2 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 881386-01-2 [chemicalbook.com]

- 5. This compound CAS 881386-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. BJOC - Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides [beilstein-journals.org]

- 12. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Introduction: A Pivotal Intermediate in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide to the Chemical Properties of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

This compound is a synthetic organic compound of significant interest in the field of medicinal chemistry and drug development. Its primary importance lies in its role as a crucial building block, or intermediate, in the synthesis of complex pharmaceutical agents, most notably the direct Factor Xa inhibitor, Apixaban.[1][2][] The molecule's unique architecture, featuring a piperidin-2-one (a cyclic amide or lactam) core, a geminal dichloro substitution at the alpha-position to the carbonyl, and an electron-withdrawing 4-nitrophenyl group on the nitrogen atom, imparts a distinct set of chemical properties and reactivity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, spectral properties, chemical reactivity, and applications, with a focus on the causality behind its synthetic utility and the experimental protocols that define its preparation and use.

Core Physicochemical and Structural Properties

The compound is typically a light yellow to yellow solid under standard conditions.[1][4] Its structural and physical properties are summarized in the table below. The presence of the polar nitro and carbonyl groups, combined with the halogen atoms, results in a molecule with moderate polarity and a high melting point.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 881386-01-2 | [5][6] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | [5][6] |

| Molecular Weight | 289.11 g/mol | [5][6] |

| Appearance | Light Yellow to Yellow Solid | [1][4] |

| Melting Point | 115-117°C | [7] |

| Boiling Point | 520.2 ± 50.0 °C (Predicted) | [8] |

| Density | 1.50 g/cm³ (Predicted) | [4][8] |

| InChI Key | KKVYXBZVPRSWHE-UHFFFAOYSA-N | [6] |

| SMILES | C1CC(C(=O)N(C1)C2=CC=C(C=C2)[O-])(Cl)Cl | [5][6] |

| Storage | Sealed in dry, 2-8°C |

Synthesis: The α,α-Dichlorination of a Lactam Precursor

The most prevalent and efficient method for preparing this compound is through the direct α,α-dichlorination of its corresponding lactam precursor, 1-(4-nitrophenyl)piperidin-2-one.[6][7] This reaction leverages a powerful chlorinating agent, phosphorus pentachloride (PCl₅), to replace the two alpha-hydrogens adjacent to the carbonyl group.

The choice of PCl₅ is critical; it acts as an effective source of electrophilic chlorine for the enol or enolate form of the lactam. The reaction is typically conducted in a non-polar aprotic solvent like chlorobenzene at elevated temperatures to ensure sufficient reaction kinetics.[6][7][9] The use of chlorobenzene is advantageous over other chlorinated solvents like dichloromethane or chloroform, as it has been found to minimize the formation of the mono-chloro impurity.[9]

Sources

- 1. This compound | 881386-01-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound CAS 881386-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | CID 58618150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 881386-01-2 [smolecule.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 881386-01-2 [m.chemicalbook.com]

- 9. wjpsonline.com [wjpsonline.com]

A Technical Guide to the Role of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one in the Synthesis of Apixaban

Executive Summary

Apixaban, marketed as Eliquis®, is a leading direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The commercial success of such a crucial therapeutic agent hinges on the development of synthetic routes that are not only efficient and high-yielding but also economically viable and scalable. Early synthetic strategies for Apixaban were often hampered by the use of expensive starting materials, such as iodoaniline, and complex purification methods.[2] A significant advancement in the process chemistry of Apixaban involves a pathway starting from the inexpensive and readily available p-nitroaniline. Central to this modern, cost-effective route is the strategic use of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one . This guide provides an in-depth technical analysis of the synthesis of this key intermediate, its critical role in constructing the core structure of Apixaban, and the chemical principles that underscore its importance in industrial drug manufacturing.

Introduction: The Strategic Shift in Apixaban Synthesis

The molecular architecture of Apixaban, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, presents several synthetic challenges.[1] Initial manufacturing processes, while effective, relied on coupling reactions involving expensive halogenated precursors like p-iodoaniline, which rendered the overall process economically challenging for large-scale production.[2][3]

The evolution of Apixaban synthesis saw a strategic pivot towards more economical starting materials. The "p-nitroaniline route" has emerged as a preferred industrial method. This pathway's ingenuity lies in using the nitro group as a masked amine and activating the lactam ring for subsequent transformations. The lynchpin of this entire strategy is the α,α-dichlorination of the lactam intermediate, creating the highly reactive this compound. This intermediate is not merely a stepping stone but a critical enabler of the subsequent, elegant formation of the dihydropyridinone core of the molecule.

Synthesis of the Key Intermediate: this compound

The formation of this pivotal dichlorinated compound is a well-defined, two-step process starting from p-nitroaniline.

Step 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

The synthesis begins with the N-acylation of p-nitroaniline with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form the piperidin-2-one (valerolactam) ring.

Causality of Experimental Choices:

-

Starting Materials: p-Nitroaniline is an inexpensive, commodity chemical. 5-Chlorovaleryl chloride provides the five-carbon chain required for the six-membered lactam ring.[3]

-

Reaction Conditions: The reaction is typically performed in a two-phase system or in the presence of a base (e.g., triethylamine, sodium hydroxide) to neutralize the HCl generated during acylation.[3][4] A subsequent cyclization step is induced by a stronger base, such as potassium tert-butoxide or potassium hydroxide, which facilitates the intramolecular nucleophilic substitution to form the lactam ring.[4] This one-pot or two-step sequence is highly efficient for large-scale operations.[3]

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one [4]

-

Suspend p-nitroaniline, an inorganic base (e.g., sodium hydroxide), and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a mixture of an organic solvent (e.g., methylene dichloride) and water.

-

Cool the suspension to 0-5 °C.

-

Slowly add a solution of 5-chlorovaleryl chloride in the organic solvent, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC or TLC).

-

Add a strong aqueous base (e.g., KOH solution) to the mixture to induce cyclization, and stir for several hours.

-

Separate the organic layer, wash with water, and concentrate under vacuum to yield crude 1-(4-nitrophenyl)piperidin-2-one.

-

Purify the product by recrystallization from a suitable solvent like isopropyl alcohol.

Step 2: α,α-Dichlorination

This is the defining step where the precursor lactam is converted into the highly reactive dichloro intermediate. The active methylene group at the C-3 position (alpha to the carbonyl) is chlorinated twice.

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus pentachloride (PCl₅) is the reagent of choice for this transformation.[5][6] It is a powerful chlorinating agent capable of converting the enol or enolate form of the lactam into the gem-dichloro derivative.

-

Solvent: The choice of solvent is critical to prevent side reactions. Chlorobenzene is often preferred over solvents like dichloromethane or chloroform because it minimizes the formation of the mono-chloro impurity.[2]

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) during the addition of PCl₅ to control the exothermic reaction, and then heated (e.g., 50-55 °C) to drive the reaction to completion.[2][7]

Experimental Protocol: Synthesis of this compound [7]

-

Charge a reactor with 1-(4-nitrophenyl)piperidin-2-one and chlorobenzene.

-

Stir the mixture and add phosphorus pentachloride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to 55 °C and hold for approximately 5 hours, monitoring for completion by TLC or HPLC.

-

Upon completion, cool the reaction mass and carefully quench it by pouring it into ice water.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product as a solid.

-

The product can be further purified by recrystallization.

Characterization and Properties

The resulting intermediate is a stable, crystalline solid. Its key properties are summarized below.

| Property | Value | References |

| Chemical Name | This compound | [8] |

| CAS Number | 881386-01-2 | [8][] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | [8][] |

| Molecular Weight | 289.11 g/mol | [8][] |

| Appearance | Light yellow solid | [7] |

| Purity | ≥98% (typical) | [] |

The Pivotal Transformation: Building the Dihydropyridinone Core

The true synthetic utility of this compound is demonstrated in its reaction with morpholine. This is not a simple substitution but a sophisticated condensation-elimination reaction.

Reaction Mechanism

The gem-dichloro group at the C-3 position makes this carbon highly electrophilic.

-

Nucleophilic Substitution: Morpholine, a secondary amine, acts as a nucleophile, attacking the C-3 carbon and displacing one of the chloride ions.

-

Elimination: A second molecule of morpholine (or another base like triethylamine) acts as a base, abstracting a proton from the C-4 position. This initiates an elimination of the second chloride ion, resulting in the formation of a double bond between C-3 and C-4.[5]

This sequence transforms the saturated piperidin-2-one ring into the 3-morpholino-5,6-dihydropyridin-2(1H)-one core, which is a crucial structural motif of Apixaban. The dichlorination step is essential as it provides the two leaving groups necessary for this elegant transformation to occur.

Caption: Reaction pathway from the lactam precursor to the dihydropyridinone core.

Experimental Protocol: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one[2]

-

Dissolve this compound in a suitable solvent.

-

Add triethylamine followed by excess morpholine.

-

Heat the mixture to 95-100 °C and maintain for 5-6 hours, monitoring for completion by TLC.

-

Upon completion, cool the reaction mass and add water to precipitate the product.

-

Cool the suspension to 0-5 °C and stir to complete precipitation.

-

Filter the solid product, wash with water, and dry under vacuum to yield the desired compound.

-

A reported yield for this step is approximately 75%.[5]

Completion of the Apixaban Synthesis: The Final Stages

With the dihydropyridinone core successfully constructed, the remainder of the synthesis involves building the rest of the Apixaban molecule.

-

Nitro Group Reduction: The nitro group on the phenyl ring is reduced to an amine (1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one). This is commonly achieved using reducing agents like sodium sulfide or catalytic hydrogenation with Raney Nickel.[5][10]

-

Second Lactam Ring Formation: The newly formed amine is reacted with 5-chlorovaleryl chloride, followed by base-induced cyclization, to form the second piperidin-2-one ring, yielding the key intermediate 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.[5][10]

-

Pyrazolo[3,4-c]pyridine Core Formation: This intermediate is then reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in a [3+2] cycloaddition reaction to construct the tricyclic pyrazolopyridinone core.[10]

-

Final Amidation: The ester group on the pyrazole ring is converted to the primary amide via reaction with ammonia, yielding the final Apixaban molecule.[11][12]

Caption: Overall workflow for the synthesis of Apixaban via the dichlorolactam intermediate.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

The synthesis of this compound and its subsequent transformation represent a cornerstone of the modern, industrially viable production of Apixaban. Its role is multifaceted and critical:

-

Activation: It serves as a highly activated intermediate, where the gem-dichloro group facilitates a clean and efficient reaction to form the dihydropyridinone ring system.

-

Cost-Effectiveness: Its synthesis originates from inexpensive starting materials, drastically reducing the raw material cost compared to earlier synthetic routes.[3][5]

-

Scalability: The reactions involved are robust, high-yielding, and adaptable to large-scale industrial production, avoiding the need for expensive catalysts or complex chromatographic purifications at these key stages.[2][3]

References

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.). International Journal of ChemTech Research. [Link]

- CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production. (2021).

-

Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc. [Link]

-

EP3212620B1 - Process for the preparation of apixaban and intermediates thereof. (2020). European Patent Office. [Link]

- US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. (2018).

-

3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. (n.d.). PubChem. Retrieved from [Link]

- CN103896940A - Synthetic method of Apixaban. (2014).

- WO2015162551A1 - Process for the preparation of apixaban. (2015).

-

Wong, P. C., et al. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis. [Link]

-

Chu, W., et al. (2022). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. Letters in Organic Chemistry. [Link]

- US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (2016).

-

Dong, W., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]

-

CN107400131A - Synthetic method for Apixaban drug intermediate. (2017). Patsnap. [Link]

Sources

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 4. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | CID 58618150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 12. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, a key chemical intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the synthetic pathways, mechanistic underpinnings, analytical characterization, and the broader context of the piperidinone scaffold in medicinal chemistry.

Introduction: The Significance of a Precursor

This compound, with the CAS number 881386-01-2, is a synthetic organic compound whose primary importance lies in its role as a crucial building block in the multi-step synthesis of Apixaban.[1][2] Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade, and is widely used for the prevention and treatment of thromboembolic diseases.[1] The unique dichlorinated piperidinone structure of this intermediate is instrumental in the subsequent chemical transformations leading to the final active pharmaceutical ingredient.[2]

The presence of the dichloro substituents on the carbon adjacent to the carbonyl group, along with the electron-withdrawing nitrophenyl group, significantly influences the reactivity of the molecule, making it a versatile synthon.[3] This guide will explore the synthesis and chemical behavior of this important intermediate, providing insights into the rationale behind the synthetic strategies employed in its production.

Synthesis and Mechanistic Insights

The most common and industrially viable method for the synthesis of this compound involves the dichlorination of the corresponding lactam, 1-(4-nitrophenyl)piperidin-2-one. Phosphorus pentachloride (PCl₅) is the reagent of choice for this transformation.[4]

The Rationale Behind Reagent Selection

Phosphorus pentachloride is a powerful chlorinating agent, particularly effective for the conversion of carbonyl compounds and their derivatives.[5] Its high reactivity is essential for the dichlorination at the α-carbon of the lactam, a position that is not inherently activated towards simple chlorination. The reaction is typically carried out in an inert solvent, such as chlorobenzene or dichloromethane, to control the reaction temperature and facilitate handling of the reagents.[4]

Proposed Reaction Mechanism

The precise mechanism for the α,α-dichlorination of lactams with phosphorus pentachloride is not extensively detailed in the literature for this specific substrate. However, a plausible pathway can be proposed based on the known reactivity of amides with PCl₅. The reaction likely proceeds through the formation of an imidoyl chloride intermediate.

The initial step involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of PCl₅, leading to the formation of a highly reactive intermediate. This is followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) to generate an imidoyl chloride. The subsequent dichlorination at the α-carbon is thought to proceed via a series of enolization and chlorination steps, driven by the reaction conditions.

Below is a DOT script for a diagram illustrating the proposed synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the synthesis of this compound, designed to ensure a high yield and purity of the final product.

Materials and Equipment:

-

1-(4-nitrophenyl)piperidin-2-one

-

Phosphorus pentachloride (PCl₅)

-

Chlorobenzene

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in chlorobenzene, add phosphorus pentachloride (approximately 3.5 equivalents) portion-wise with stirring. The addition should be done at a controlled temperature.[4]

-

After the addition is complete, heat the reaction mixture to approximately 55°C and maintain this temperature for about 5 hours.[4]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.[4]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[4]

-

Combine the organic layers and wash them sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

The resulting crude product can be further purified by recrystallization to obtain a light-yellow solid.[4]

Analytical Characterization and Data Presentation

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | [][7] |

| Molecular Weight | 289.11 g/mol | [][7] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 115-117 °C | [4] |

| Storage | 0-8 °C | [] |

Spectroscopic Data:

-

¹H NMR: The spectrum would show signals corresponding to the protons on the piperidine ring and the aromatic protons of the nitrophenyl group. The methylene protons of the piperidine ring would appear as multiplets.

-

¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon, the dichlorinated carbon, the carbons of the piperidine ring, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the lactam, the N-O stretching of the nitro group, and C-Cl stretching vibrations.

The Piperidin-2-one Scaffold in Medicinal Chemistry

While this compound is primarily valued as a synthetic intermediate, the piperidin-2-one (or δ-valerolactam) core is a privileged scaffold in medicinal chemistry.[8] This heterocyclic motif is present in a wide array of biologically active compounds with diverse therapeutic applications.

The piperidinone ring system serves as a versatile template for the design of novel therapeutic agents due to its conformational flexibility and the ability to introduce various substituents at different positions. This allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

This compound stands as a testament to the critical role of synthetic organic chemistry in the development of modern pharmaceuticals. Its efficient synthesis is a key step in the manufacturing of Apixaban, a life-saving anticoagulant. While its own biological activity is not the primary focus of research, the piperidinone core it contains continues to be a fertile ground for the discovery of new drugs. Future research may focus on developing more sustainable and cost-effective synthetic routes to this important intermediate, potentially utilizing greener solvents and reagents. Furthermore, the exploration of other piperidinone derivatives as potential therapeutic agents remains an active and promising area of medicinal chemistry.

References

[9] ChemGulf. (2025, September 17). How do amines and amides react with phosphorus - containing compounds?. Retrieved from [Link]

[5] Li, F., Wu, X., Guo, F., Tang, Z. L., & Xiao, J. (n.d.). One‐step Conversion of Amides and Esters to Acid Chlorides with PCl3. ResearchGate. Retrieved from [Link]

[10] ron. (2015, August 17). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Chemistry Stack Exchange. Retrieved from [Link]

[11] PubChem. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. Retrieved from [Link]

[7] Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

[12] Manasa Life Sciences. (n.d.). This compound. Retrieved from [Link]

[13] precisionFDA. (n.d.). This compound. Retrieved from [Link]

[14] PubMed. (n.d.). Preparation of alpha-phosphono lactams via electrophilic phosphorus reagents: an application in the synthesis of lactam-based farnesyl transferase Inhibitors. Retrieved from [Link]

[15] UNIPI. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. Retrieved from [Link]

[16] ResearchGate. (n.d.). (PDF) The reaction of tertiary alcohols with phosphorus pentachloride. Retrieved from [Link]

[17] ResearchGate. (2025, August 10). Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions. Retrieved from [Link]

[18] IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

[8] Wikipedia. (n.d.). Lactam. Retrieved from [Link]

Sources

- 1. von Braun amide degradation - Wikipedia [en.wikipedia.org]

- 2. This compound | 881386-01-2 [chemicalbook.com]

- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. The mechanism of reaction of phosphorus pentachloride and thionyl chloride with carboxylic esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. How do amines and amides react with phosphorus - containing compounds? - Blog [chemgulf.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | CID 58618150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | Manasa Life Sciences [manasalifesciences.com]

- 13. GSRS [precision.fda.gov]

- 14. Preparation of alpha-phosphono lactams via electrophilic phosphorus reagents: an application in the synthesis of lactam-based farnesyl transferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. iosrjournals.org [iosrjournals.org]

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one physical appearance

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 881386-01-2), a pivotal intermediate in contemporary pharmaceutical synthesis. Primarily recognized for its role in the preparation of Apixaban and its derivatives, this compound's physical and chemical characteristics are of critical importance for process optimization, quality control, and reaction scalability.[1][2][3] This document delineates its physical appearance, core physicochemical properties, a validated synthetic protocol, and its strategic application in medicinal chemistry, offering field-proven insights for professionals in drug development.

Chemical Identity and Molecular Structure

Nomenclature and Identification

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is cataloged under several identifiers across chemical databases and regulatory bodies.

-

Systematic IUPAC Name: this compound[4][]

-

Common Synonyms: QC-8280; 2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)-[][6]

Structural Elucidation

The molecule's architecture is key to its reactivity. It is composed of a six-membered piperidin-2-one lactam ring, which is substituted at the nitrogen atom (position 1) with a 4-nitrophenyl group. The carbon alpha to the carbonyl group (position 3) is geminally dichlorinated. This dichlorination is not merely a structural feature; it activates the molecule for subsequent nucleophilic substitution and elimination reactions, a critical step in the synthesis of more complex scaffolds like tetrahydropyrazolopyridone derivatives.[1][2][7]

-

Canonical SMILES: C1CC(C(=O)N(C1)C2=CC=C(C=C2)[O-])(Cl)Cl[4][]

-

InChI Key: KKVYXBZVPRSWHE-UHFFFAOYSA-N[4][]

Physicochemical Properties

Physical Appearance

The primary physical characteristic of this compound is its presentation as a Light Yellow to Yellow Solid at standard temperature and pressure.[1][2][6]

-

Expertise & Experience: The intensity of the yellow coloration can be a preliminary, non-quantitative indicator of purity. Deeper or off-color batches may suggest the presence of residual starting materials or byproducts from the nitrophenyl moiety. Therefore, visual inspection serves as an essential first-pass quality control metric before more rigorous analytical techniques are employed.

Quantitative Data Summary

For ease of reference and comparison, the core physicochemical data are summarized below. These parameters are crucial for designing experimental setups, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Physical Form | Light Yellow to Yellow Solid | [1][2][6] |

| Melting Point | 115-117 °C | [7][8] |

| Boiling Point | 520.2 ± 50.0 °C (Predicted) | [2][][6] |

| Density | 1.50 ± 0.1 g/cm³ | [][6] |

| Flash Point | 268.4 ± 30.1 °C | [6] |

| Solubility | Soluble in Methanol and DMSO | [9] |

Analytical Characterization

While physical appearance is a key identifier, definitive structural confirmation relies on modern analytical methods. Certificates of Analysis for this compound typically report confirmation of structure and purity through the following techniques:

-

Mass Spectrometry (by LCMS): Confirms the molecular weight of 289.11 g/mol .[9]

-

Proton NMR (¹H NMR): Confirms the arrangement of protons in the molecule.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity, which is typically ≥95-98%.[][9]

Synthesis and Purification Protocol

The synthesis of this compound is a robust and high-yield procedure. The protocol described below is a self-validating system; adherence to these steps should yield a product with the physical and chemical properties described herein.

Synthetic Rationale

The most common and efficient route involves the geminal dichlorination of the alpha-carbon of the precursor, 1-(4-nitrophenyl)piperidin-2-one.[10] Phosphorus pentachloride (PCl₅) is the reagent of choice for this transformation due to its high efficacy in chlorinating ketones under relatively mild conditions.[7][8][11]

Detailed Experimental Protocol

Reaction:

-

Charge a 1000 mL reaction vessel with 1-(4-nitrophenyl)piperidin-2-one (40 g, 0.18 mol) and Chlorobenzene (400 mL).

-

With continuous stirring, add Phosphorus pentachloride (132.4 g, 0.64 mol) portionwise to control any initial exotherm.

-

Once the addition is complete, warm the reaction mixture to 55 °C.

-

Maintain the temperature and stirring for 5 hours to ensure the reaction goes to completion.[8]

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 1000 mL of ice water to quench the reaction and decompose any remaining PCl₅.

-

Transfer the mixture to a separatory funnel and separate the lower organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL) to recover any dissolved product.

-

Combine all organic phases and wash sequentially with water (2 x 200 mL) and saturated brine (1 x 400 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the final product.[7][8]

Expected Outcome:

-

Product: this compound

-

Appearance: Light yellow solid[8]

-

Yield: Approximately 49.4 g (94.9%)[8]

-

Melting Point: 115-117 °C[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. This compound | 881386-01-2 [chemicalbook.com]

- 2. This compound CAS#: 881386-01-2 [m.chemicalbook.com]

- 3. This compound | Manasa Life Sciences [manasalifesciences.com]

- 4. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | CID 58618150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS 881386-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one () for sale [vulcanchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemicea.com [chemicea.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Foreword: The Critical Role of Solubility in Pharmaceutical Intermediate Performance

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with meticulous scientific investigation. Intermediates, the building blocks of Active Pharmaceutical Ingredients (APIs), are pivotal to this process. The physicochemical properties of these intermediates, particularly their solubility, are not mere data points; they are critical parameters that dictate the efficiency, scalability, and economic viability of the entire synthetic route. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one, a key intermediate in the synthesis of the widely used anticoagulant Apixaban, is a case in point. Its solubility profile governs crucial downstream processes, including reaction kinetics, purification strategies (such as crystallization), and ultimately, the purity of the final API. An inadequate understanding of its solubility can lead to suboptimal yields, complex purification challenges, and increased production costs.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing the solubility of this specific compound. Recognizing the scarcity of publicly available quantitative data for this non-API intermediate, this document empowers the researcher by providing detailed, field-proven experimental protocols for determining solubility with precision and accuracy. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system, and ground our discussion in the authoritative principles of physical chemistry and pharmaceutical science.

Theoretical Framework: Predicting the Solubility of this compound

A molecule's solubility is a direct consequence of its structure. By dissecting the key functional moieties of this compound, we can develop a robust hypothesis regarding its behavior in various solvent systems. This predictive exercise is essential for designing efficient experimental protocols.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₁₁H₁₀Cl₂N₂O₃

-

Key Functional Groups:

-

Piperidin-2-one (a δ-lactam): A cyclic amide. The carbonyl group and the tertiary amine nitrogen introduce polarity.

-

Geminal Dichlorides (Cl₂): The two chlorine atoms on the same carbon increase the molecular weight and introduce some polarity, though their primary effect is often an increase in lipophilicity. Halogenated hydrocarbons are generally sparingly soluble in water.[1]

-

4-Nitrophenyl Group (-C₆H₄NO₂): The nitro group is strongly electron-withdrawing and highly polar. Aromatic nitro compounds are typically insoluble or only sparingly soluble in water but readily dissolve in many organic solvents.[2][3] The phenyl ring itself is hydrophobic.

-

Predicted Solubility Profile:

Based on the principle of "like dissolves like," we can anticipate the following:

-

Aqueous Solubility: Expected to be very low. While the lactam and nitro groups are polar, the hydrophobic phenyl ring and the dichlorinated aliphatic portion of the molecule are significant. The molecule lacks readily ionizable groups, so its aqueous solubility is not expected to be strongly pH-dependent under typical conditions (pH 1.2-6.8), a key consideration in biopharmaceutical classification systems.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar nitro and lactam groups through dipole-dipole interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. The presence of chlorine atoms on the solute suggests favorable interactions with chlorinated solvents.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to high solubility is likely. These alcohols can act as hydrogen bond acceptors for the N-H bonds that would be present in the parent piperidinone, but here the nitrogen is tertiary. However, they can still interact favorably with the polar parts of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. While the phenyl group has some affinity for toluene, the highly polar nature of the nitro and lactam functionalities will limit solubility in nonpolar aliphatic and aromatic solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic equilibrium solubility is the shake-flask method .[6] This technique, considered the "gold standard" by regulatory bodies like the USP, ensures that a saturated solution is formed and accurately measured.[5]

The Shake-Flask Method: A Protocol for Accuracy

This protocol is designed to establish the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium between the dissolved and undissolved states. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Causality: Ensure all glassware is scrupulously clean to prevent nucleation sites or contamination. Use vials with chemically inert, well-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

Add an excess amount of crystalline this compound to a series of glass vials (e.g., 5-10 mg to a 4 mL vial). The excess must be visually confirmed at the end of the experiment to ensure saturation was achieved.[6]

-

Pipette a precise volume of the pre-equilibrated solvent (e.g., 2.0 mL) into each vial. Relevant solvents include Dichloromethane, Acetonitrile, Methanol, Ethanol, and buffered aqueous solutions (pH 1.2, 4.5, 6.8) for biopharmaceutical context.[5][7]

-

-

Equilibration:

-

Causality: Equilibrium is a time-dependent process. Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process. A constant, controlled temperature is critical as solubility is temperature-dependent.

-

Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but for poorly soluble compounds or those with slow dissolution kinetics, 48-72 hours may be necessary to ensure true equilibrium is reached.[8] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours); equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation:

-

Causality: The analysis must be performed only on the dissolved solute. Failure to completely remove undissolved solid particles is the most common source of error, leading to an overestimation of solubility.

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to allow for sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant. For robust separation, centrifugation followed by filtration of the supernatant through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE for organic solvents) is the most reliable method.

-

-

Quantification:

-

Causality: A validated, sensitive, and specific analytical method is required to accurately determine the solute concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal due to its specificity and wide dynamic range.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant with a suitable solvent (typically the mobile phase) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV and determine the concentration.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[9]

-

High-Throughput Screening (HTS) for Apparent Solubility

In early-stage development, when compound availability is limited and speed is essential, HTS methods for determining apparent or kinetic solubility are invaluable. These methods are not designed to measure true thermodynamic equilibrium but provide a rapid assessment for ranking and prioritizing compounds. Laser nephelometry is a common HTS technique.

Core Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer. The point at which the compound precipitates out of solution is detected by the scattering of a laser beam, providing a measure of its kinetic solubility.

HTS Workflow via Laser Nephelometry

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis to <i>N</i>-Aryl-Substituted 4-Piperidones [ouci.dntb.gov.ua]

- 4. WHO seeks to align biowaiver policy with ICH guidelines | RAPS [raps.org]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubilityofthings.com [solubilityofthings.com]

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one spectroscopic data

An In-depth Technical Guide to the Synthesis and Spectroscopic Profile of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of the anticoagulant Apixaban.[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document details a robust synthesis protocol and presents a thorough, predictive analysis of the spectroscopic data required for its unambiguous characterization. While primary spectral data for this specific compound is not widely published, this guide leverages established spectroscopic principles and data from its immediate precursor to provide a reliable, E-E-A-T-grounded profile for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Significance

This compound (CAS No. 881386-01-2) is a synthetic organic compound with the molecular formula C₁₁H₁₀Cl₂N₂O₃ and a molecular weight of 289.11 g/mol .[1][3] Its primary significance lies in its role as a crucial building block in the manufacturing of Apixaban, a potent, orally bioavailable direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[2][4] The purity and structural integrity of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide serves to equip scientists with the necessary information to synthesize and confidently characterize this important molecule.

Synthesis Protocol and Mechanism

The most efficient and widely reported synthesis of this compound involves the α,α-dichlorination of its lactam precursor, 1-(4-nitrophenyl)piperidin-2-one.[5][6] The causality behind this choice of reagent and conditions lies in the effectiveness of phosphorus pentachloride (PCl₅) as a potent chlorinating agent for activated carbonyl systems.

Experimental Protocol: Dichlorination of 1-(4-nitrophenyl)piperidin-2-one

This protocol is adapted from established industrial syntheses.[5][7]

Materials:

-

1-(4-nitrophenyl)piperidin-2-one (1.0 eq)

-

Phosphorus pentachloride (PCl₅) (3.0 - 3.5 eq)

-

Chlorobenzene (solvent)

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate (drying agent)

-

Ice water

Procedure:

-

To a suitable reaction vessel, add 1-(4-nitrophenyl)piperidin-2-one and chlorobenzene.

-

With vigorous stirring, add phosphorus pentachloride portion-wise. The addition is exothermic and should be controlled to maintain the reaction temperature.

-

After the addition is complete, heat the reaction mixture to 55 °C and maintain for approximately 5 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a larger vessel containing ice water to quench the excess PCl₅. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine all organic layers and wash sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product is a light-yellow solid, which can be further purified by recrystallization if necessary. A reported melting point is 115-117 °C.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Predicted Spectroscopic Profile

The following sections provide a detailed prediction of the key spectroscopic features of this compound. These predictions are based on the known spectral data of its precursor[8] and fundamental principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The key difference between the precursor and the product is the substitution of two protons at the C3 position with chlorine atoms.

The ¹H NMR spectrum is expected to be simplified compared to its precursor due to the loss of the C3-H₂ signals. The spectrum will be dominated by signals from the piperidinone ring protons at C4, C5, and C6, and the aromatic protons of the nitrophenyl group.

-

Aromatic Protons (p-nitrophenyl): The para-substituted phenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H-c) will be deshielded and appear further downfield than the protons ortho to the piperidinone nitrogen (H-b).

-

Piperidinone Protons:

-

C6-H₂ (H-a): These protons are adjacent to the amide nitrogen and are expected to appear as a triplet.

-

C4-H₂ (H-a'): These protons are adjacent to the new dichlorinated carbon (C3). The high electronegativity of the two chlorine atoms will deshield these protons, causing them to shift downfield relative to their position in the precursor. They are expected to appear as a triplet.

-

C5-H₂ (H-a''): These protons are expected to appear as a multiplet (quintet or sextet) due to coupling with both C4-H₂ and C6-H₂.

-

Caption: Predicted ¹H NMR assignments for the target molecule.

The introduction of two chlorine atoms at C3 will cause a significant downfield shift for this carbon signal. The other carbons in the piperidinone ring will also experience smaller shifts.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | ~165 | Carbonyl carbon of the lactam. |

| C-Cl₂ (C3) | ~85 - 95 | Highly deshielded by two electronegative chlorine atoms. Will be a singlet. |

| CH₂ (C4) | ~35 | Aliphatic carbon adjacent to the CCl₂ group. |

| CH₂ (C5) | ~20 | Standard aliphatic carbon. |

| CH₂ (C6) | ~50 | Aliphatic carbon adjacent to the amide nitrogen. |

| C-N (Aromatic C1') | ~145 | Aromatic carbon attached to the nitrogen. |

| CH (Aromatic C2'/C6') | ~125 | Aromatic carbons ortho to the nitrogen. |

| CH (Aromatic C3'/C5') | ~126 | Aromatic carbons ortho to the nitro group. |

| C-NO₂ (Aromatic C4') | ~148 | Aromatic carbon attached to the highly electron-withdrawing nitro group. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The exact mass is 288.0068 Da.[3] In a low-resolution ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 289.

-

Isotopic Pattern: The most crucial diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit three characteristic peaks:

-

M: The peak corresponding to two ³⁵Cl atoms.

-

M+2: The peak corresponding to one ³⁵Cl and one ³⁷Cl atom.

-

M+4: The peak corresponding to two ³⁷Cl atoms. The expected relative intensity ratio of these peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

-

-

Predicted Fragmentation: Key fragments would likely arise from the loss of Cl, HCl, and cleavage of the piperidinone ring or the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~1690 - 1710 | C=O stretch | Lactam (Amide) | Strong, sharp |

| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ stretch | Aromatic Nitro Group | Strong, sharp |

| ~1200 - 1300 | C-N stretch | Amine/Amide | Medium |

| ~700 - 800 | C-Cl stretch | Dichloroalkane | Medium to Strong |

| ~2850 - 3000 | C-H stretch | Aliphatic CH₂ | Medium |

| ~3000 - 3100 | C-H stretch | Aromatic C-H | Weak to Medium |

Standard Analytical Methodologies

For the acquisition of the data discussed above, the following standard laboratory protocols are recommended.

NMR Spectroscopy Protocol

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (LC-MS)

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a single quadrupole for nominal mass).

-

Use a standard C18 reverse-phase column.

-

Employ electrospray ionization (ESI) in positive ion mode.

-

Analyze the resulting mass spectrum for the [M+H]⁺ ion and its characteristic isotopic pattern.

References

- ChemicalBook. (n.d.). This compound synthesis.

- Pinto, D. J. P., et al. (2015). Process for the preparation of apixaban. Google Patents (WO2015162551A1).

- Reddy, B. S., et al. (2024). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2024(7), pp-pp.

- Guidechem. (n.d.). This compound.

- PubChem. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. National Center for Biotechnology Information.

- BLDpharm. (n.d.). 881386-01-2 | this compound.

- Manasa Life Sciences. (n.d.). This compound.

- Chu, X., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.

- Organic Spectroscopy International. (2015). APIXABAN, Eliquis.

- Smolecule. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 881386-01-2 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone.

- PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 38560-30-4 | 1-(4-Nitrophenyl)piperidin-2-one.

- Smolecule. (n.d.). This compound Chemical Reactions.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 881386-01-2 [chemicalbook.com]

- 3. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | CID 58618150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: APIXABAN, Eliquis [orgspectroscopyint.blogspot.com]

- 5. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 38560-30-4|1-(4-Nitrophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 7. 1-(4-Nitrophenyl)piperidin-2-one | 38560-30-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Dichlorination of 1-(4-nitrophenyl)piperidin-2-one: A Comprehensive Guide to Synthesis of a Key Apixaban Intermediate

Introduction: Strategic Importance of α,α-Dichlorination in Lactam Chemistry

The selective dichlorination of lactams at the α-position to the carbonyl group represents a pivotal transformation in synthetic organic chemistry, unlocking access to a versatile class of intermediates. Among these, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one stands out as a critical building block in the multi-step synthesis of Apixaban, a widely prescribed direct factor Xa inhibitor used for the prevention of blood clots.[1][2] The introduction of the gem-dichloro moiety activates the lactam ring for subsequent nucleophilic substitution and cyclization reactions, forming the core structure of this vital anticoagulant.[1][3]

This application note provides a detailed protocol for the efficient dichlorination of 1-(4-nitrophenyl)piperidin-2-one. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a robust, scalable procedure suitable for research and process development environments.

Reaction Principle: The Vilsmeier-Haack Type Transformation

The dichlorination of 1-(4-nitrophenyl)piperidin-2-one is achieved through the action of a powerful chlorinating agent, most commonly phosphorus pentachloride (PCl₅). The reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, where the lactam carbonyl oxygen is activated, facilitating subsequent chlorination at the enolizable α-carbon.

The probable mechanistic pathway is outlined below:

Figure 1. Proposed reaction mechanism for the dichlorination of 1-(4-nitrophenyl)piperidin-2-one.

Comparative Reaction Conditions

Several variations of the dichlorination protocol have been reported in the literature. The choice of solvent and temperature can significantly impact reaction efficiency and impurity profile. Below is a summary of commonly employed conditions:

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| PCl₅ | Chlorobenzene | 55 | 5 | 94.9 | [4] |

| PCl₅ | Methylene Dichloride | Reflux | Not Specified | High | [5] |

| PCl₅ | Chloroform | Not Specified | Not Specified | Not Specified | [6] |

Chlorobenzene is often favored for its higher boiling point, which can drive the reaction to completion.[4][6] However, chlorinated solvents like dichloromethane offer easier work-up and removal.[5] The formation of mono-chloro impurities has been observed when using dichloromethane or chloroform, necessitating careful control of reaction parameters.[6]

Detailed Experimental Protocol

This protocol is based on the high-yielding procedure utilizing phosphorus pentachloride in chlorobenzene.[1][4]

Materials and Reagents

-

1-(4-nitrophenyl)piperidin-2-one

-

Phosphorus pentachloride (PCl₅)

-

Chlorobenzene

-

Dichloromethane (DCM)

-

Ice

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Safety Precautions

-

Phosphorus pentachloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorobenzene and dichloromethane are hazardous solvents. Avoid inhalation and skin contact.

-

The reaction generates hydrogen chloride (HCl) gas. Ensure adequate ventilation and consider using a gas trap.

Step-by-Step Procedure

Figure 2. Experimental workflow for the dichlorination of 1-(4-nitrophenyl)piperidin-2-one.

-

Reaction Setup : In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 1-(4-nitrophenyl)piperidin-2-one (40 g, 0.18 mol) and chlorobenzene (400 mL).[4]

-

Reagent Addition : With vigorous stirring, add phosphorus pentachloride (132.4 g, 0.64 mol) portion-wise to the suspension. The addition is exothermic, and the temperature should be controlled to remain below 25 °C.[4]

-

Reaction : After the addition is complete, heat the reaction mixture to 55 °C and maintain this temperature for 5 hours.[4] The reaction mixture should become a clear solution.

-

Work-up : Cool the reaction mixture to room temperature. In a separate large beaker, prepare 1000 mL of ice water. Slowly and carefully pour the reaction mixture into the ice water with stirring.[4]

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer. Extract the aqueous layer with dichloromethane (3 x 200 mL).[4]

-

Washing : Combine all the organic layers and wash twice with water (2 x 200 mL) and then once with saturated brine solution (400 mL).[4]

-

Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification : The product, this compound, is typically obtained as a light-yellow solid and is often of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system like isopropyl alcohol and water can be performed.[6]

Characterization of the Product